N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide
Overview
Description
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a methoxyphenyl group attached to the thiazole ring, along with a butanamide moiety. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chloroacetophenone and ethylthioamide can be used as starting materials.
Substitution Reactions: The chlorophenyl and ethyl groups are introduced through nucleophilic substitution reactions. The 4-chloroacetophenone reacts with ethylthioamide under basic conditions to form the thiazole ring with the desired substituents.
Amidation: The final step involves the formation of the butanamide moiety. This can be achieved by reacting the thiazole derivative with 2-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-bromophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide: Similar structure with a bromine atom instead of chlorine.
N-[4-(4-fluorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide: Similar structure with a fluorine atom instead of chlorine.
N-[4-(4-methylphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This can result in distinct biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-4-8-20(26)25(17-9-6-7-10-18(17)27-3)22-24-21(19(5-2)28-22)15-11-13-16(23)14-12-15/h6-7,9-14H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNURZWVYFPEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1OC)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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